Methyl 7-methoxy-1-benzofuran-2-carboxylate
Overview
Description
“Methyl 7-methoxy-1-benzofuran-2-carboxylate” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies like the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Scientific Research Applications
Novel Synthesis Techniques
Research has developed new synthesis methods for compounds related to Methyl 7-methoxy-1-benzofuran-2-carboxylate, demonstrating its utility as a core structure for creating materials with potential liquid crystal properties (Černovská et al., 2000). Similarly, advancements in orthogonal synthesis have been explored, showcasing its application in efficiently assembling bioactive benzofurans, highlighting the compound's versatility in synthetic organic chemistry (Takabatake et al., 2020).
Anticholinesterase Activity
Compounds structurally related to this compound have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. This underlines the compound's potential as a scaffold for developing novel anticholinesterase inhibitors with specificity towards these enzymes (Luo et al., 2005).
Antimicrobial Properties
Research into derivatives of this compound has uncovered potential antimicrobial properties. For instance, derivatives have been synthesized and tested for antimicrobial activity against various bacterial strains and yeasts, indicating the compound's potential as a basis for new antimicrobial agents (Krawiecka et al., 2012).
Neuroprotective and Antioxidant Effects
Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These studies reveal that certain substitutions on the benzofuran moiety can significantly enhance neuroprotective and antioxidant properties, suggesting a promising direction for developing therapeutic agents against oxidative stress-related neuronal damage (Cho et al., 2015).
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “Methyl 7-methoxy-1-benzofuran-2-carboxylate” and similar compounds could have potential future applications in drug discovery and development.
Biochemical Analysis
Biochemical Properties
Methyl 7-methoxy-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions suggest that this compound may have similar effects, potentially interacting with ion channels and other proteins involved in cardiac function.
Cellular Effects
This compound influences various cellular processes and cell types. Benzofuran compounds have been reported to exhibit strong anti-tumor activities, suggesting that this compound may affect cell signaling pathways, gene expression, and cellular metabolism . These effects could lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. Benzofuran derivatives are known to act as enzyme inhibitors or activators, and they may bind to specific proteins or nucleic acids . For example, some benzofuran compounds have been shown to inhibit enzymes involved in microbial resistance, suggesting that this compound may exert its effects through similar mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that these compounds can maintain their biological activities over extended periods, although specific data on this compound are limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Benzofuran derivatives have been studied for their dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. Benzofuran compounds are metabolized by enzymes such as cytochrome P450, which play a crucial role in their biotransformation . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. Benzofuran derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . Understanding these interactions can provide insights into the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Benzofuran compounds may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
methyl 7-methoxy-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-8-5-3-4-7-6-9(11(12)14-2)15-10(7)8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRJHZIXAVRXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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